molecular formula C9H7BrO2 B14016847 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole

5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole

Cat. No.: B14016847
M. Wt: 227.05 g/mol
InChI Key: SVXOJPBBVAQCRW-UHFFFAOYSA-N
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Description

5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a bromoethenyl group

Preparation Methods

The synthesis of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole followed by a Heck reaction to introduce the bromoethenyl group. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromoethenyl group to an ethyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar compounds to 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole include:

    5-bromo-1,3-benzodioxole: Lacks the bromoethenyl group, making it less reactive in certain chemical reactions.

    5-[(1E)-2-(4-hydroxyphenyl)-ethenyl]-1,3-benzenediol: Contains a hydroxyphenyl group, which can introduce different biological activities.

    2,3-dimethoxybenzamide: Features a benzamide group, which can alter its chemical and biological properties. The uniqueness of this compound lies in its combination of the bromoethenyl group and the benzodioxole ring, providing a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

5-(2-bromoethenyl)-1,3-benzodioxole

InChI

InChI=1S/C9H7BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2

InChI Key

SVXOJPBBVAQCRW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CBr

Origin of Product

United States

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